Cas no 689250-90-6 (4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-)

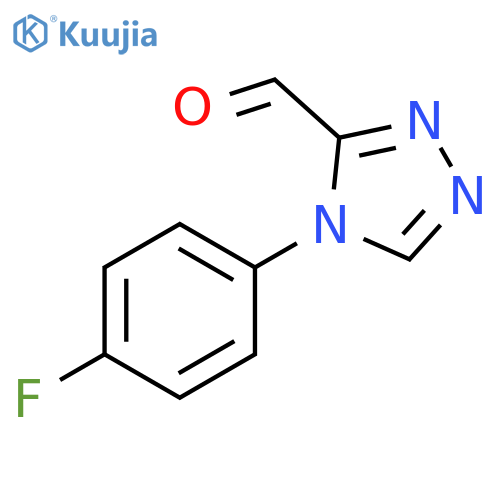

689250-90-6 structure

商品名:4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-

CAS番号:689250-90-6

MF:C9H6FN3O

メガワット:191.161844730377

CID:5288248

4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-

-

- インチ: 1S/C9H6FN3O/c10-7-1-3-8(4-2-7)13-6-11-12-9(13)5-14/h1-6H

- InChIKey: YVGQUOHZJLIRHW-UHFFFAOYSA-N

- ほほえんだ: N1=CN(C2=CC=C(F)C=C2)C(C=O)=N1

4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-681928-0.05g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 0.05g |

$1224.0 | 2023-03-11 | ||

| Enamine | EN300-681928-10.0g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 10.0g |

$6266.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076745-1g |

4-(4-Fluorophenyl)-4h-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 95% | 1g |

¥7245.0 | 2024-04-18 | |

| Enamine | EN300-681928-1.0g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 1g |

$0.0 | 2023-06-07 | ||

| Ambeed | A1120232-1g |

4-(4-Fluorophenyl)-4h-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 95% | 1g |

$1056.0 | 2024-04-18 | |

| Enamine | EN300-681928-0.25g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 0.25g |

$1341.0 | 2023-03-11 | ||

| Enamine | EN300-681928-0.1g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 0.1g |

$1283.0 | 2023-03-11 | ||

| Enamine | EN300-681928-5.0g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 5.0g |

$4226.0 | 2023-03-11 | ||

| Enamine | EN300-681928-0.5g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 0.5g |

$1399.0 | 2023-03-11 | ||

| Enamine | EN300-681928-2.5g |

4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde |

689250-90-6 | 2.5g |

$2856.0 | 2023-03-11 |

4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)- 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

689250-90-6 (4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:689250-90-6)4H-1,2,4-Triazole-3-carboxaldehyde, 4-(4-fluorophenyl)-

清らかである:99%

はかる:1g

価格 ($):950.0